6-(Piperazin-1-ylacetyl)-2H-1,4-benzoxazin-3(4H)-one dihydrochloride is a chemical compound that belongs to the class of benzoxazinones, which are known for their diverse biological activities. This compound is characterized by its piperazine moiety, which is often implicated in pharmacological properties, particularly in the modulation of neurotransmitter systems.
This compound can be classified as a benzoxazinone derivative. Benzoxazinones are cyclic compounds containing a benzene ring fused with an oxazine ring, and they often exhibit various biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. The specific structure of 6-(piperazin-1-ylacetyl)-2H-1,4-benzoxazin-3(4H)-one dihydrochloride suggests potential applications in medicinal chemistry and pharmacology, particularly in the development of drugs targeting central nervous system disorders .
The synthesis of 6-(piperazin-1-ylacetyl)-2H-1,4-benzoxazin-3(4H)-one dihydrochloride can be achieved through various methods. A notable approach involves a ligand-free copper-catalyzed cascade reaction, where substituted chloroacetamides react with 2-halophenols to yield benzoxazinone derivatives. This method is advantageous due to its simplicity and efficiency, allowing for the synthesis of a broad range of substituted benzoxazinones .
Another method reported involves the reaction of 2-chloroacetyl chloride with piperazine followed by cyclization steps to form the desired benzoxazinone structure. The use of potassium carbonate as a base in acetonitrile facilitates this transformation effectively .
The molecular formula for 6-(piperazin-1-ylacetyl)-2H-1,4-benzoxazin-3(4H)-one dihydrochloride is , with a molecular weight of 334.25 g/mol. The structure consists of a benzoxazine core substituted with a piperazine ring at one end and an acetyl group at the other, contributing to its potential biological activity.
The InChI Key for this compound is ZISVWYHGUGBBHT-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure .
The compound can participate in various chemical reactions typical for benzoxazinones, including nucleophilic substitutions and cyclization reactions. For instance:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for 6-(piperazin-1-ylacetyl)-2H-1,4-benzoxazin-3(4H)-one dihydrochloride likely involves interaction with specific neurotransmitter receptors. Research indicates that related compounds exhibit binding affinity for serotonin receptors (5-HT), suggesting that this compound may modulate serotonergic signaling pathways .
The detailed mechanism would require further investigation through pharmacological studies to elucidate its specific interactions at the molecular level.
Key physical and chemical properties include:
These properties are essential for understanding how the compound behaves under different conditions, influencing its application in scientific research .
6-(Piperazin-1-ylacetyl)-2H-1,4-benzoxazin-3(4H)-one dihydrochloride has potential applications in medicinal chemistry, particularly in developing new therapeutic agents targeting neurological disorders due to its structural similarity to known pharmacologically active compounds. Additionally, it may serve as a lead compound in drug discovery programs aimed at modulating serotonin receptor activity or other related pathways .
Research into its biological activity continues to explore its full potential within pharmaceutical applications.
The synthesis of 6-(piperazin-1-ylacetyl)-2H-1,4-benzoxazin-3(4H)-one dihydrochloride begins with constructing the benzoxazinone core. The foundational scaffold, 2H-1,4-benzoxazin-3(4H)-one, is synthesized via condensation of o-aminophenol with chloroacetyl chloride in a biphasic solvent system (butanone/water) with sodium bicarbonate as an acid scavenger. This method yields the unsubstituted benzoxazinone with >95% purity after recrystallization [4] [5]. Subsequent electrophilic aromatic substitution at the C6 position is critical for introducing the acetyl-piperazine moiety. Directed ortho-metalation using n-butyllithium at −78°C, followed by quenching with CO₂ or electrophiles, installs carboxyl or halogen functionalities. Halogenation (Br₂/FeBr₃) at C6 provides 6-bromo-2H-1,4-benzoxazin-3(4H)-one, a key intermediate for cross-coupling (Table 1) [8] [10].
Table 1: Key Benzoxazinone Intermediates and Yields
Intermediate | Synthetic Route | Yield (%) | Reference |
---|---|---|---|
2H-1,4-Benzoxazin-3(4H)-one | o-Aminophenol + chloroacetyl chloride | 85–90 | [4] |
6-Bromo-2H-1,4-benzoxazin-3(4H)-one | Bromination (Br₂/FeBr₃) | 75 | [8] |
6-Carboxy-2H-1,4-benzoxazin-3(4H)-one | Directed lithiation + CO₂ quenching | 68 | [10] |
The 6-substituted benzoxazinone is then functionalized via nucleophilic displacement or amide coupling. 6-Bromo derivatives undergo Ullmann-type coupling with N-Boc-piperazine under CuI/L-proline catalysis to install the piperazine moiety, though this route requires Boc deprotection prior to acetylation [10].
Acetylation of the piperazine nitrogen is achieved through carboxamide bond formation between the 6-carboxybenzoxazinone and N-Boc-piperazine. Key variables include coupling reagents and solvents:
Table 2: Solvent/Reagent Impact on Acetylation Yield
Coupling Reagent | Solvent | Temperature | Yield (%) |
---|---|---|---|
EDC/HOBt | DCM | 25°C | 72 |
PyBOP | DMF | 25°C | 88 |
DCC | THF | 40°C | 65 |
PyBOP (microwave) | DMF | 80°C | 92 |
Post-acetylation, the Boc group is cleaved to yield the free piperazine, enabling dihydrochloride salt formation [2] [7].
While the target compound lacks chiral centers, enantioselective synthesis is relevant for analogues. Asymmetric hydrogenation of benzoxazinone precursors employs DuPhos-Rh catalysts to install stereocenters at C3/C4 with 90–95% ee. For C3-alkylated derivatives, phase-transfer catalysis (PTC) using Cinchona-derived ammonium salts achieves 80–85% ee during alkylation [9]. Enzymatic resolution with Candida antarctica lipase B selectively hydrolyzes (S)-enantiomers from racemic esters, though yields are moderate (≤45%). Recent advances use chiral auxiliaries (e.g., Evans’ oxazolidinones) for diastereoselective acetylations, but scalability remains challenging [9].
Conversion of the free base to dihydrochloride salt improves stability and solubility. Counterion exchange involves dissolving 6-(piperazin-1-ylacetyl)-2H-1,4-benzoxazin-3(4H)-one in anhydrous ethanol, followed by dropwise addition of HCl-saturated ethyl acetate (2.05–2.10 equiv.). The stoichiometry ensures both piperazine nitrogens are protonated without over-acidification [7] [10]. Crystallization optimization uses anti-solvent precipitation:
Table 3: Dihydrochloride Salt Crystallization Conditions
Solvent System | HCl Equivalents | Crystallization Yield (%) | Purity (%) |
---|---|---|---|
Ethanol/ethyl acetate | 2.05 | 92 | 99.5 |
Methanol/diethyl ether | 2.10 | 85 | 98.8 |
Acetone | 2.00 | 78 | 97.2 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7